molecular formula C19H27N5O3 B2667321 5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine CAS No. 1251705-38-0

5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine

Cat. No.: B2667321
CAS No.: 1251705-38-0
M. Wt: 373.457
InChI Key: NTHYQXQCKCNRKI-UHFFFAOYSA-N
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Description

5-[5-({1,4-dioxa-8-azaspiro[45]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the spirocyclic structure, and the final coupling with the pyridine derivative. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-3-24(4-2)16-6-5-15(13-20-16)18-21-17(27-22-18)14-23-9-7-19(8-10-23)25-11-12-26-19/h5-6,13H,3-4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHYQXQCKCNRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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